3-Methylheptane
Overview
Description
3-Methylheptane is a branched alkane isomeric to octane. Its structural formula is CH₃CH₂CH(CH₃)CH₂CH₂CH₂CH₃. It is a colorless, odorless liquid with a molecular weight of 114.23 g/mol . This compound is notable for its single stereocenter, making it an interesting subject for stereochemical studies .
Mechanism of Action
Target of Action
3-Methylheptane is a branched alkane isomeric to octane
Pharmacokinetics
The pharmacokinetics of this compound have not been extensively studied. As a small, non-polar molecule, it is likely to be absorbed through the gastrointestinal tract if ingested, and can also be absorbed through the skin or lungs. Once in the body, it is likely to distribute into fatty tissues due to its lipophilic nature
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methylheptane can be synthesized through various organic synthesis methods. One common method involves the alkylation of heptane with methyl iodide in the presence of a strong base such as sodium amide. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, this compound is often produced through the catalytic hydrogenation of 3-methylheptene. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions to facilitate the addition of hydrogen atoms to the double bond of 3-methylheptene, resulting in the formation of this compound .
Chemical Reactions Analysis
Types of Reactions: 3-Methylheptane primarily undergoes reactions typical of alkanes, including:
Oxidation: When exposed to strong oxidizing agents like potassium permanganate or chromic acid, this compound can be oxidized to form various oxidation products, including alcohols, aldehydes, and carboxylic acids.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur under ultraviolet light or heat, leading to the formation of haloalkanes.
Combustion: Like other hydrocarbons, this compound undergoes combustion in the presence of oxygen to produce carbon dioxide, water, and heat.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)
Substitution: Chlorine (Cl₂), bromine (Br₂), ultraviolet light (UV)
Combustion: Oxygen (O₂), heat
Major Products Formed:
Oxidation: Alcohols, aldehydes, carboxylic acids
Substitution: Haloalkanes (e.g., 3-chloroheptane, 3-bromoheptane)
Combustion: Carbon dioxide (CO₂), water (H₂O), heat
Scientific Research Applications
3-Methylheptane has several applications in scientific research:
Chemistry: It is used as a reference compound in gas chromatography for the analysis of complex mixtures of hydrocarbons.
Biology: Studies have explored its biodegradation by microorganisms, providing insights into the metabolic pathways involved in the breakdown of branched alkanes.
Medicine: While not directly used in medicine, its derivatives and related compounds are studied for their potential pharmacological properties.
Comparison with Similar Compounds
- 2-Methylhexane
- 3-Methylhexane
- 2-Methylheptane
Comparison: 3-Methylheptane is unique due to its specific branching at the third carbon atom, which influences its physical properties, such as boiling point and density. Compared to its isomers, this compound has a slightly higher boiling point due to the increased surface area for van der Waals interactions. This branching also affects its reactivity in substitution and oxidation reactions, making it a valuable compound for studying the effects of molecular structure on chemical behavior .
Properties
IUPAC Name |
3-methylheptane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18/c1-4-6-7-8(3)5-2/h8H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAIUFBWHERIJIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90862250 | |
Record name | Heptane, 3-methyl- | |
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Molecular Weight |
114.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Sigma-Aldrich MSDS], Liquid | |
Record name | 3-Methylheptane | |
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Record name | 3-Methylheptane | |
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Boiling Point |
118.00 °C. @ 760.00 mm Hg | |
Record name | 3-Methylheptane | |
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Solubility |
0.000792 mg/mL at 25 °C | |
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Vapor Pressure |
19.6 [mmHg] | |
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CAS No. |
589-81-1 | |
Record name | 3-Methylheptane | |
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Record name | 3-Methylheptane | |
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Record name | 3-METHYLHEPTANE | |
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Record name | Heptane, 3-methyl- | |
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Record name | 3-methylheptane | |
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Record name | 3-METHYLHEPTANE | |
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Record name | 3-Methylheptane | |
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Melting Point |
-100 °C | |
Record name | 3-Methylheptane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031583 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3-methylheptane?
A1: this compound has a molecular formula of C8H18 and a molecular weight of 114.23 g/mol.
Q2: How can this compound be characterized spectroscopically?
A2: Gas chromatography coupled with mass spectrometry (GC-MS) is a key technique for identifying and quantifying this compound. [, , , , , , , ] Nuclear magnetic resonance (NMR) spectroscopy can be used to study its structure and dynamics, especially in the context of keto-enol tautomerism with related compounds. [] Infrared (IR) spectroscopy also contributes to understanding its structural features. []
Q3: What are the primary applications of this compound?
A3: While not directly used in consumer products, this compound is crucial in fuel research. It serves as a surrogate component for modeling the combustion of complex fuels like diesel, jet fuel (from petroleum, Fischer-Tropsch synthesis, or biomass), and renewable diesel. [, , , ]
Q4: How does the structure of this compound affect its reactivity compared to other octane isomers?
A4: The position of the methyl branch in this compound influences its combustion characteristics. Studies comparing 2-methylheptane and this compound flames reveal differences in flame speed, species formation, and breakdown pathways, highlighting the importance of branching location in fuel reactivity. [, ] Research also shows that branched alkanes, including this compound, demonstrate distinct reactivities in cracking reactions over zeolite catalysts, impacting their potential for fuel processing. []
Q5: Can this compound undergo isomerization reactions?
A5: Yes, 1-octene can be isomerized in the presence of a nickel catalyst supported on activated carbon, producing various isomers, including this compound. This process occurs at elevated temperatures (250-450°C) and is influenced by catalyst loading. []
Q6: How is computational chemistry used to study this compound?
A6: Computational methods are valuable for understanding the behavior of this compound. Configurational-bias Monte Carlo (CBMC) simulations, for example, help predict the physical properties and behavior of this compound, particularly in liquid phases. [, ] These simulations provide insights into molecular interactions and properties relevant to fuel behavior.
Q7: What is the role of QSAR models in understanding this compound?
A7: While not directly applicable to this compound itself due to its lack of a defined biological target, QSAR models are crucial for predicting the reactivity of similar alkanes with hydroxyl radicals (OH). This is particularly important for understanding atmospheric chemistry and environmental fate. []
Q8: What are the environmental implications of this compound?
A8: this compound, being a volatile hydrocarbon, can contribute to air pollution when released into the atmosphere. Its combustion in fuels produces carbon dioxide, a greenhouse gas. [] Research suggests that this compound might be present in exhaled breath and could be a potential biomarker for acute respiratory distress syndrome (ARDS). [, ]
Q9: Are there any known toxicological concerns associated with this compound?
A9: While this compound is not as extensively studied for toxicity as some other hydrocarbons, research suggests it can induce male rat nephropathy, albeit to a lesser extent than other branched alkanes like 2,2,4-trimethylpentane. This finding highlights the importance of investigating the toxicological profiles of even structurally similar hydrocarbons. []
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